4-(3-Cyanobenzoyl)isoquinoline
Overview
Description
4-(3-Cyanobenzoyl)isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. The compound this compound is characterized by the presence of a cyanobenzoyl group attached to the isoquinoline ring.
Preparation Methods
The synthesis of 4-(3-Cyanobenzoyl)isoquinoline typically involves several steps, starting with the preparation of the isoquinoline core. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . The cyanobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using cyanobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-(3-Cyanobenzoyl)isoquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at positions ortho and para to the nitrogen atom.
Major Products: These reactions can yield a variety of products, including amines, N-oxides, and substituted isoquinolines, depending on the reagents and conditions used.
Scientific Research Applications
4-(3-Cyanobenzoyl)isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Cyanobenzoyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in these interactions often include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
4-(3-Cyanobenzoyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
1-Benzylisoquinoline: Contains a benzyl group instead of a cyanobenzoyl group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
3-(isoquinoline-4-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O/c18-9-12-4-3-6-13(8-12)17(20)16-11-19-10-14-5-1-2-7-15(14)16/h1-8,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTDKPKPKDTUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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